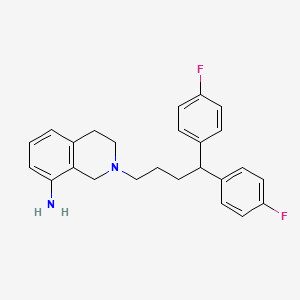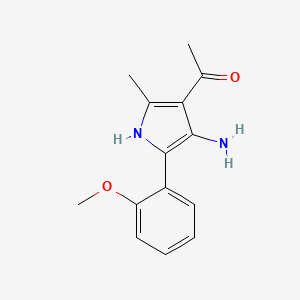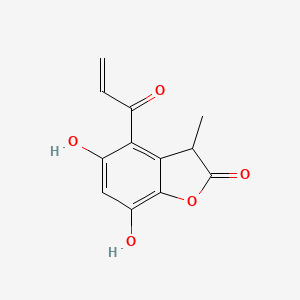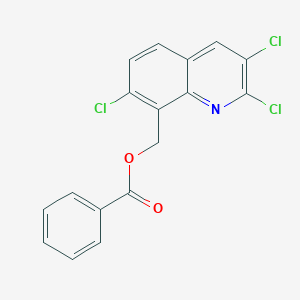
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is an organic compound with the molecular formula C17H10Cl3NO2 and a molecular weight of 366.63 g/mol . This compound is characterized by the presence of a quinoline ring substituted with three chlorine atoms and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,7-Trichloroquinolin-8-yl)methyl benzoate typically involves the reaction of 2,3,7-trichloroquinoline with methyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated quinoline derivatives .
Applications De Recherche Scientifique
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,3,7-Trichloroquinolin-8-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring and chlorine substituents play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester with a similar benzoate group but lacking the quinoline ring and chlorine substituents.
Ethyl benzoate: Another ester with a benzoate group but different alkyl substituents.
2,3,7-Trichloroquinoline: A compound with a similar quinoline ring and chlorine substituents but without the benzoate ester group.
Uniqueness
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is unique due to the combination of its quinoline ring, chlorine substituents, and benzoate ester group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications .
Propriétés
Formule moléculaire |
C17H10Cl3NO2 |
|---|---|
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
(2,3,7-trichloroquinolin-8-yl)methyl benzoate |
InChI |
InChI=1S/C17H10Cl3NO2/c18-13-7-6-11-8-14(19)16(20)21-15(11)12(13)9-23-17(22)10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
HUFVFRMTAVQEMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2=C(C=CC3=CC(=C(N=C32)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


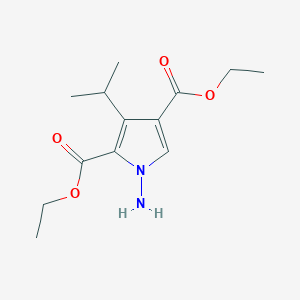
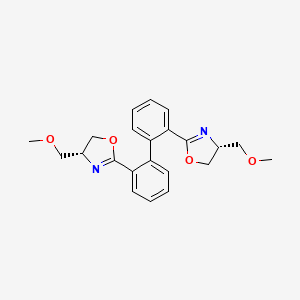
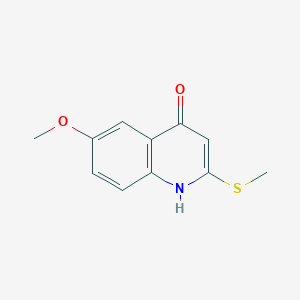
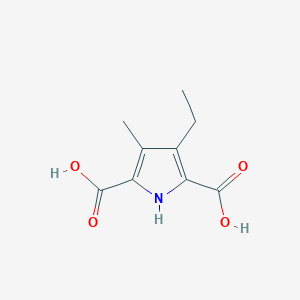
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)
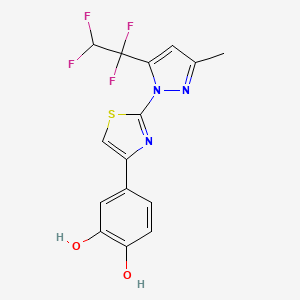

![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
